molecular formula C8H5F6NS B6351622 3-Fluoro-4-(pentafluoroethylthio)aniline CAS No. 1301739-33-2

3-Fluoro-4-(pentafluoroethylthio)aniline

Cat. No.: B6351622
CAS No.: 1301739-33-2
M. Wt: 261.19 g/mol
InChI Key: UAQVYSFLZDASRB-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pentafluoroethylthio)aniline is an organofluorine compound with the molecular formula C8H5F6NS. This compound is characterized by the presence of a fluorine atom on the benzene ring and a pentafluoroethylthio group attached to the aniline moiety. It is a colorless to pale yellow liquid and is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pentafluoroethylthio)aniline typically involves the nucleophilic aromatic substitution of a halogenated precursor with a pentafluoroethylthio group. One common method is the reaction of 3-fluoroaniline with pentafluoroethylthiol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

    Preparation of the starting materials: Synthesis of 3-fluoroaniline and pentafluoroethylthiol.

    Reaction setup: Mixing the starting materials in a reactor with the appropriate solvent and base.

    Reaction execution: Heating the mixture to the required temperature and maintaining it for a specific duration to ensure complete reaction.

    Purification: Isolating the product through techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pentafluoroethylthio)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Nucleophilic aromatic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Bases like potassium carbonate (K2CO3) and solvents like DMF are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(pentafluoroethylthio)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity, including as a precursor for pharmaceuticals.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pentafluoroethylthio)aniline involves its interaction with molecular targets through its functional groups. The fluorine atoms and the pentafluoroethylthio group can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: An organofluorine compound with a single fluorine atom on the benzene ring.

    3-Fluoro-4-(trifluoromethoxy)aniline: A compound with a trifluoromethoxy group instead of a pentafluoroethylthio group.

Uniqueness

3-Fluoro-4-(pentafluoroethylthio)aniline is unique due to the presence of the pentafluoroethylthio group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

3-fluoro-4-(1,1,2,2,2-pentafluoroethylsulfanyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NS/c9-5-3-4(15)1-2-6(5)16-8(13,14)7(10,11)12/h1-3H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQVYSFLZDASRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)SC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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